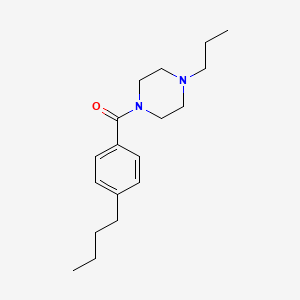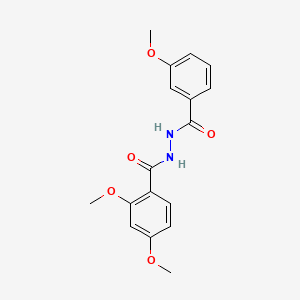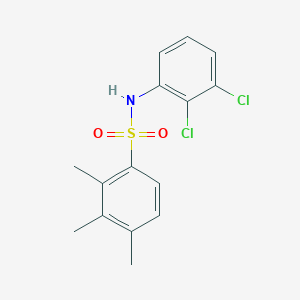![molecular formula C15H10Cl2N4O2 B5746027 N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide](/img/structure/B5746027.png)
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide, commonly known as BB-94, is a small-molecule inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a crucial role in extracellular matrix (ECM) remodeling. BB-94 has been extensively studied for its potential use in cancer therapy due to its ability to inhibit MMPs, which are upregulated in many solid tumors and contribute to tumor progression and metastasis.
Mécanisme D'action
BB-94 inhibits N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide by binding to the active site of the enzyme and preventing substrate cleavage. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide play a crucial role in ECM remodeling, which is important in processes such as tissue repair and angiogenesis. However, upregulation of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide in cancer and other diseases can lead to excessive ECM remodeling and contribute to disease progression. Inhibition of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide by BB-94 can help to restore the balance of ECM remodeling and reduce disease progression.
Biochemical and Physiological Effects:
BB-94 has been shown to reduce tumor growth and metastasis in preclinical models of cancer. In addition, BB-94 has been shown to reduce joint destruction in preclinical models of rheumatoid arthritis. However, BB-94 also has off-target effects, as it can inhibit other metalloproteinases and affect normal tissue remodeling processes.
Avantages Et Limitations Des Expériences En Laboratoire
BB-94 has been extensively studied in preclinical models of cancer and rheumatoid arthritis, and its mechanism of action is well understood. However, BB-94 has limitations as a research tool, as it has off-target effects and can affect normal tissue remodeling processes. In addition, BB-94 is not a selective inhibitor of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide, as it can also inhibit other metalloproteinases.
Orientations Futures
For research on BB-94 include the development of more selective MMP inhibitors with fewer off-target effects. In addition, research is needed to better understand the role of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide in disease progression and the potential for MMP inhibitors to be used in combination with other therapies. Finally, research is needed to develop methods for the targeted delivery of MMP inhibitors to tumors and other disease sites.
Méthodes De Synthèse
BB-94 can be synthesized by reacting 2,4-dichlorobenzoic acid with N-(1,3-benzoxazol-2-yl)amine in the presence of thionyl chloride to yield 2,4-dichloro-N-(1,3-benzoxazol-2-yl)benzamide. This intermediate can then be reacted with formaldehyde and ammonium acetate to yield BB-94.
Applications De Recherche Scientifique
BB-94 has been extensively studied for its potential use in cancer therapy. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide are upregulated in many solid tumors and contribute to tumor progression and metastasis. Inhibition of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide by BB-94 has been shown to reduce tumor growth and metastasis in preclinical models of cancer. BB-94 has also been studied for its potential use in the treatment of rheumatoid arthritis, as N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide are involved in the destruction of joint tissue in this disease.
Propriétés
IUPAC Name |
N-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O2/c16-8-5-6-9(10(17)7-8)13(22)20-14(18)21-15-19-11-3-1-2-4-12(11)23-15/h1-7H,(H3,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSOQKGEOOJEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)N=C(N)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/N=C(\N)/NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5745947.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]benzenesulfonamide](/img/structure/B5745952.png)
![N-(3-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5745959.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5745966.png)






![N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5746029.png)

![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5746050.png)